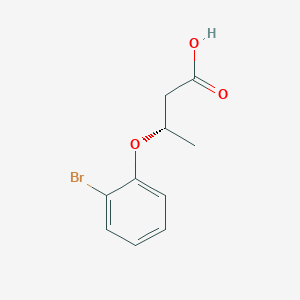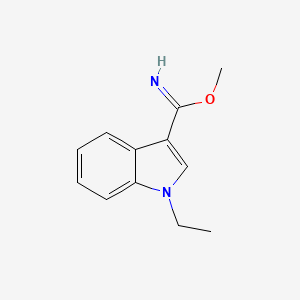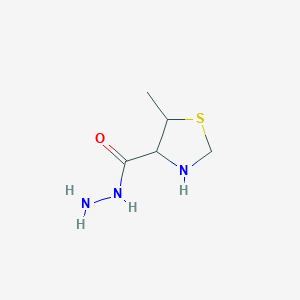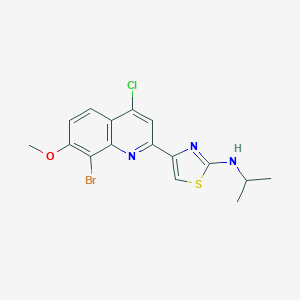![molecular formula C22H30O4 B13104326 4-[(E)-6-(1,3-benzodioxol-5-yl)-3-ethyl-hex-3-enyl]heptane-3,5-dione](/img/structure/B13104326.png)
4-[(E)-6-(1,3-benzodioxol-5-yl)-3-ethyl-hex-3-enyl]heptane-3,5-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(6-(Benzo[d][1,3]dioxol-5-yl)-3-ethylhex-3-en-1-yl)heptane-3,5-dione is a complex organic compound featuring a benzo[d][1,3]dioxole moiety. This compound is notable for its unique structure, which includes a benzo[d][1,3]dioxole ring fused with a heptane-3,5-dione chain. The presence of the benzo[d][1,3]dioxole group imparts significant chemical and biological properties to the compound.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-(6-(Benzo[d][1,3]dioxol-5-yl)-3-ethylhex-3-en-1-yl)heptane-3,5-dione typically involves multi-step organic reactions. One common approach is the condensation of benzo[d][1,3]dioxole derivatives with appropriate heptane-3,5-dione precursors under controlled conditions. The reaction may require catalysts such as palladium or copper complexes to facilitate the coupling reactions .
Industrial Production Methods
Industrial production of this compound may involve large-scale organic synthesis techniques, including the use of continuous flow reactors to ensure consistent product quality and yield. The process may also involve purification steps such as recrystallization or chromatography to isolate the desired compound .
Analyse Chemischer Reaktionen
Types of Reactions
4-(6-(Benzo[d][1,3]dioxol-5-yl)-3-ethylhex-3-en-1-yl)heptane-3,5-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using agents such as sodium borohydride or lithium aluminum hydride can convert the compound into alcohols or alkanes.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substituting agents: Halogens, nitrating agents, sulfonating agents.
Major Products Formed
The major products formed from these reactions include ketones, carboxylic acids, alcohols, alkanes, and substituted benzo[d][1,3]dioxole derivatives .
Wissenschaftliche Forschungsanwendungen
4-(6-(Benzo[d][1,3]dioxol-5-yl)-3-ethylhex-3-en-1-yl)heptane-3,5-dione has several scientific research applications:
Wirkmechanismus
The mechanism of action of 4-(6-(Benzo[d][1,3]dioxol-5-yl)-3-ethylhex-3-en-1-yl)heptane-3,5-dione involves its interaction with specific molecular targets and pathways. The benzo[d][1,3]dioxole moiety is known to interact with various enzymes and receptors, modulating their activity. This interaction can lead to changes in cellular processes, such as apoptosis, cell cycle regulation, and signal transduction .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3,5-Hexadien-2-one, 6-(1,3-benzodioxol-5-yl): Shares the benzo[d][1,3]dioxole moiety but differs in the aliphatic chain structure.
1-(Benzo[d][1,3]dioxol-5-yl)methyl-2-(benzo[d][1,3]dioxol-6-yl)methyl diselane: Contains the benzo[d][1,3]dioxole group but includes selenium atoms in its structure.
Uniqueness
4-(6-(Benzo[d][1,3]dioxol-5-yl)-3-ethylhex-3-en-1-yl)heptane-3,5-dione is unique due to its specific combination of the benzo[d][1,3]dioxole ring with a heptane-3,5-dione chain, which imparts distinct chemical and biological properties not found in other similar compounds .
Eigenschaften
Molekularformel |
C22H30O4 |
|---|---|
Molekulargewicht |
358.5 g/mol |
IUPAC-Name |
4-[(E)-6-(1,3-benzodioxol-5-yl)-3-ethylhex-3-enyl]heptane-3,5-dione |
InChI |
InChI=1S/C22H30O4/c1-4-16(10-12-18(19(23)5-2)20(24)6-3)8-7-9-17-11-13-21-22(14-17)26-15-25-21/h8,11,13-14,18H,4-7,9-10,12,15H2,1-3H3/b16-8+ |
InChI-Schlüssel |
BQCWKDYUVAGNSI-LZYBPNLTSA-N |
Isomerische SMILES |
CC/C(=C\CCC1=CC2=C(C=C1)OCO2)/CCC(C(=O)CC)C(=O)CC |
Kanonische SMILES |
CCC(=CCCC1=CC2=C(C=C1)OCO2)CCC(C(=O)CC)C(=O)CC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


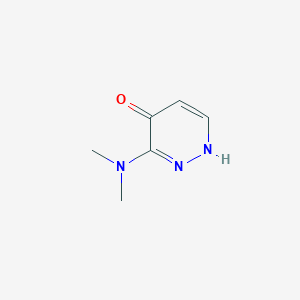

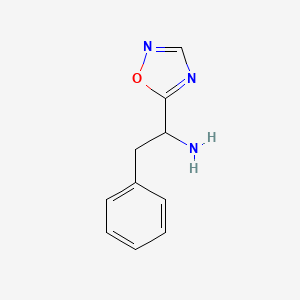
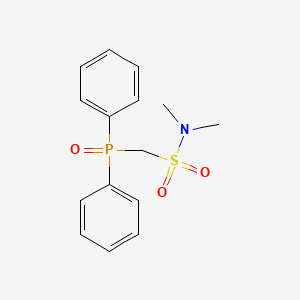
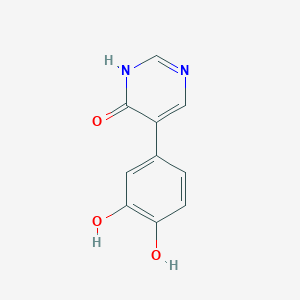
![1-Methylpyrrolo[1,2-d][1,2,4]triazin-4(3H)-one](/img/structure/B13104267.png)
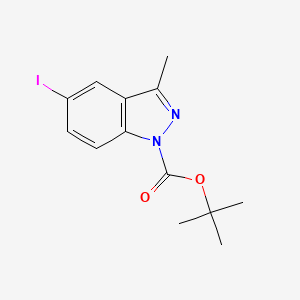
![1,2-Dihydro-3H-thieno[3,2-c]pyrazol-3-one](/img/structure/B13104277.png)
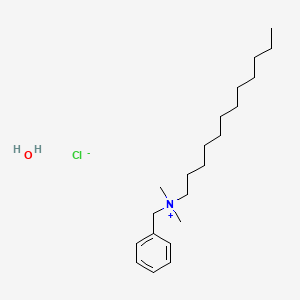
![2-[3-(4-Methanethioylphenyl)propanoyl]thiobenzaldehyde](/img/structure/B13104285.png)
